molecular formula C18H13N4NaO5S B12673595 Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate CAS No. 93940-11-5

Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate

Cat. No.: B12673595
CAS No.: 93940-11-5
M. Wt: 420.4 g/mol
InChI Key: NKBXUNLLXMGLRN-UHFFFAOYSA-M
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Description

Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate is a synthetic organic compound known for its vibrant color and use as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is particularly notable for its application in various industrial and research settings due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with sodium 4-aminobenzenesulphonate under alkaline conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The final product is purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and nitro group. The azo linkage allows for electron delocalization, contributing to its color properties. The nitro group can undergo reduction to form an amino group, which can interact with various biological molecules. The compound’s molecular targets and pathways involve interactions with cellular proteins and enzymes, leading to its diverse applications in research and industry .

Comparison with Similar Compounds

Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate can be compared with other azo compounds such as:

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid proteins.

    Sudan III: Employed in lipid staining techniques.

The uniqueness of this compound lies in its specific structural features and the presence of the nitro group, which imparts distinct chemical reactivity and applications .

Properties

CAS No.

93940-11-5

Molecular Formula

C18H13N4NaO5S

Molecular Weight

420.4 g/mol

IUPAC Name

sodium;4-[[4-(4-nitrophenyl)anilino]diazenyl]benzenesulfonate

InChI

InChI=1S/C18H14N4O5S.Na/c23-22(24)17-9-3-14(4-10-17)13-1-5-15(6-2-13)19-21-20-16-7-11-18(12-8-16)28(25,26)27;/h1-12H,(H,19,20)(H,25,26,27);/q;+1/p-1

InChI Key

NKBXUNLLXMGLRN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NN=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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